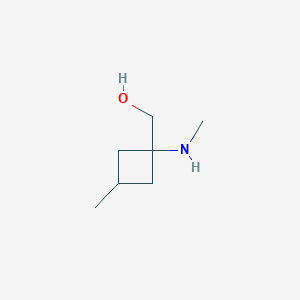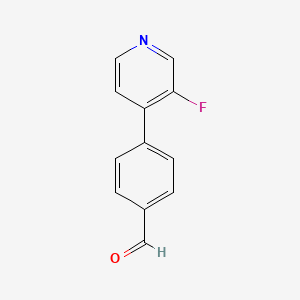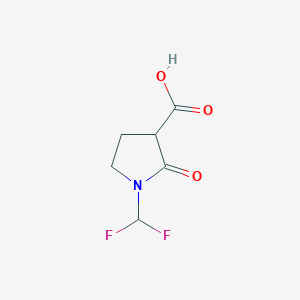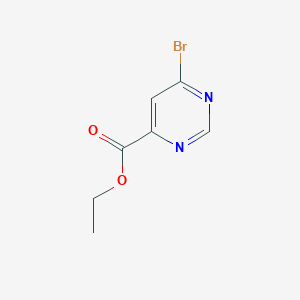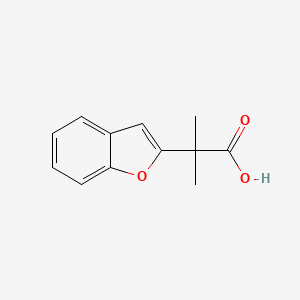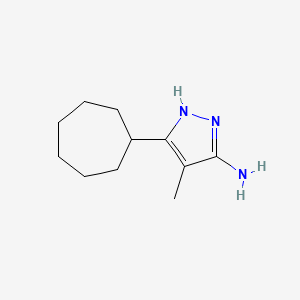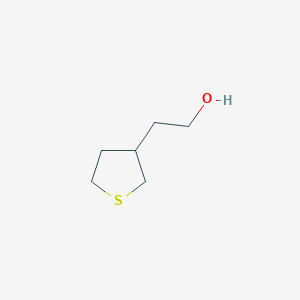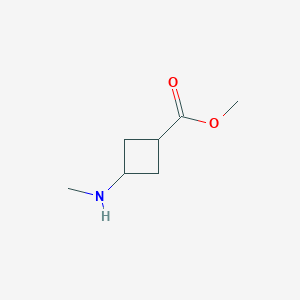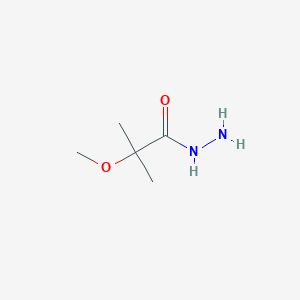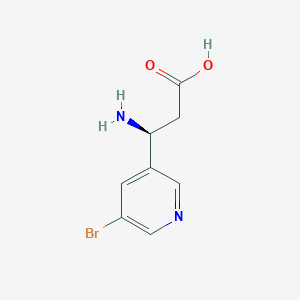
(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid is an organic compound that features a brominated pyridine ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromopyridine-3-boronic acid with an appropriate amino acid derivative under palladium-catalyzed conditions . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and THF. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring makes it a versatile intermediate for various organic transformations.
Biology
In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs. Its unique structure allows for the design of molecules that can interact with specific biological targets, potentially leading to the discovery of new treatments for diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its brominated pyridine ring can impart unique properties to polymers and other materials, making it useful for various applications.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated pyridine ring can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: A similar compound used in Suzuki-Miyaura coupling reactions.
3-Amino-5-bromopyridine: Another brominated pyridine derivative with similar chemical properties.
Uniqueness
(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid is unique due to its combination of a brominated pyridine ring and an amino acid backbone. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
444806-05-7 |
|---|---|
Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
FDBHAXKSSQPQMA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
![2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B13326955.png)
